Bakkenolide IIIa

Computational Chemistry Bone Morphogenic Protein (BMP) Signaling Molecular Docking

Cerebral ischemia researchers relying on crude extracts or non-specific sesquiterpenes face irreproducible pathway data. Bakkenolide IIIa (C₂₄H₃₂O₆S, MW 448.57) is a discrete chemical entity with a defined mechanism-dose-dependent inhibition of AKT and ERK1/2 phosphorylation and subsequent NF-κB inactivation. • Quantifiable infarct volume reduction in rat MCAO; validated in OGD-treated primary neurons. • Superior in silico BMP receptor binding vs. betulinic acid-suitable for bone morphogenic protein modulator screening. • HPLC-certified purity; reliable positive control for NF-κB nuclear translocation assays (luciferase reporter, EMSA, p65 IF).

Molecular Formula C24H32O6S
Molecular Weight 448.574
CAS No. 915289-60-0
Cat. No. B593404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide IIIa
CAS915289-60-0
Molecular FormulaC24H32O6S
Molecular Weight448.574
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC
InChIInChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3
InChIKeyLWJFULOPSWJZSL-BZNVVBPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Bakkenolide IIIa (CAS 915289-60-0): A Specific Sesquiterpenoid for Targeted Research in Neuroprotection and Inflammation


Bakkenolide IIIa is a specific sesquiterpenoid natural product, primarily isolated from the rhizomes of *Petasites* species, with a defined molecular formula of C24H32O6S and a molecular weight of 448.57 g/mol . Unlike broad-spectrum or poorly characterized natural extracts, Bakkenolide IIIa is identified as a discrete chemical entity with documented, dose-dependent neuroprotective effects mediated through inhibition of the AKT/ERK1/2/NF-κB signaling cascade . Its structural and functional specificity distinguishes it from other bakkenolides and related compounds, making it a precise tool for investigating these specific pathways in disease models.

Bakkenolide IIIa vs. Other Bakkenolides: Why Structural Differences Dictate Functional Specificity


Substituting Bakkenolide IIIa with other bakkenolides or generic sesquiterpenes is scientifically unsound due to significant variations in their molecular structures, which directly impact target engagement, potency, and downstream biological effects. For example, while Bakkenolide D may exhibit activity in other assays, Bakkenolide IIIa has demonstrated a unique dual-target potential in computational models . Furthermore, the specific substitution pattern on the bakkane skeleton of Bakkenolide IIIa is critical for its ability to inhibit the phosphorylation of key kinases (AKT, ERK1/2) and the subsequent inactivation of NF-κB, a pathway not universally shared or activated to the same degree by all in-class analogs . Using a non-identical analog introduces confounding variables into experimental results, compromising reproducibility and the validity of any structure-activity relationship (SAR) conclusions.

Quantitative Evidence Differentiating Bakkenolide IIIa for Scientific Procurement


Superior In Silico Binding Affinity for BMP Receptors Compared to Betulinic Acid

In a 2023 molecular docking study, Bakkenolide IIIa demonstrated a superior binding energy to BMP receptors compared to the established agonist Betulinic acid, indicating a potentially higher affinity for these bone metabolism targets. This in silico differentiation supports the selection of Bakkenolide IIIa for investigations into BMP-related pathways .

Computational Chemistry Bone Morphogenic Protein (BMP) Signaling Molecular Docking

Dose-Dependent Reduction of Cerebral Infarct Volume in a Rat Model of Stroke

In a 2015 study using a transient focal cerebral damage model in rats, Bakkenolide-IIIa was administered intragastrically at doses of 4, 8, and 16 mg/kg immediately after reperfusion. The compound reduced brain infarct volume in a dose-dependent manner compared to the vehicle-treated group .

Neuroscience Stroke Model In Vivo Pharmacology

Quantitative Cytoprotection and Apoptosis Reduction in Neuronal Cells

The same 2015 study evaluated Bakkenolide-IIIa in an in vitro model of oxygen-glucose deprivation (OGD) using primary cultured hippocampal neurons. The compound was shown to increase cell viability and decrease the number of apoptotic cells, as determined by TUNEL assay. It also dose-dependently increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, compared to OGD-exposed controls .

Cell Biology Neuroprotection Apoptosis

Potent Anti-Inflammatory Activity in Human Vascular Endothelial Cells

A 2021 study investigated the effects of Bakkenolide-IIIa on lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs). The results demonstrated that Bakkenolide-IIIa treatment ameliorated LPS-induced inflammatory injury, suggesting a protective role in vascular inflammation and potentially atherosclerosis .

Vascular Biology Inflammation Atherosclerosis

Recommended Application Scenarios for Bakkenolide IIIa Based on Evidence


Mechanistic Studies of Ischemic Stroke and Neuroprotection

Bakkenolide IIIa is optimally suited for in vitro (OGD in primary neurons) and in vivo (rat MCAO model) experiments aimed at elucidating the role of AKT/ERK1/2 and NF-κB signaling pathways in neuronal survival and apoptosis following cerebral ischemia . Its demonstrated dose-dependent reduction in infarct volume provides a reliable and quantifiable endpoint for pharmacological intervention studies .

Investigating Vascular Inflammation and Endothelial Dysfunction

The compound is a valuable tool for research into vascular biology, specifically for modeling the inflammatory response of endothelial cells (HUVECs) to bacterial toxins (LPS) . It can be used to explore the crosstalk between inflammation and vascular damage in the context of atherosclerosis and other cardiovascular diseases where endothelial health is compromised.

In Silico and In Vitro Screening for BMP Pathway Modulators

Given its superior in silico binding affinity to BMP receptors compared to Betulinic acid, Bakkenolide IIIa is a strong candidate for inclusion in screening cascades aimed at identifying new modulators of bone morphogenic protein signaling . It can serve as a positive control or lead-like compound in computational docking studies and subsequent cell-based assays for bone formation or tissue regeneration.

Positive Control in NF-κB Inhibition Assays

The well-documented and potent inhibition of NF-κB nuclear translocation and activation by Bakkenolide IIIa makes it an excellent positive control compound for any experimental setup designed to measure the activity of this central inflammatory transcription factor . This includes luciferase reporter assays, EMSA, and immunofluorescence microscopy for p65 nuclear localization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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